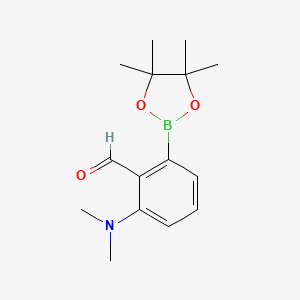

(3-(3-(Diethylamino)propoxy)phenyl)boronic acid

Overview

Description

“(3-(3-(Diethylamino)propoxy)phenyl)boronic acid” is a type of organoboron compound . Organoboron compounds are highly valuable building blocks in organic synthesis .

Molecular Structure Analysis

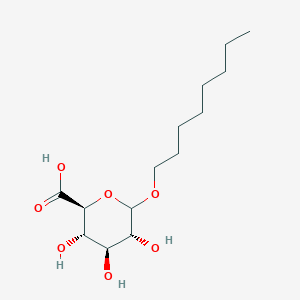

The molecular formula of “(3-(3-(Diethylamino)propoxy)phenyl)boronic acid” is C13H22BNO3 . Its average mass is 251.130 Da and its monoisotopic mass is 251.169281 Da .Chemical Reactions Analysis

Organoboron compounds like “(3-(3-(Diethylamino)propoxy)phenyl)boronic acid” are known to participate in various chemical reactions. The most important application is the Suzuki–Miyaura coupling . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Scientific Research Applications

Boronic Acid in Biosensors and Diagnostics

Boronic acids, including ferroceneboronic acid and its derivatives, have been extensively explored for the development of electrochemical biosensors. These compounds offer unique properties, such as the ability to form reversible covalent bonds with diols and polyols, making them ideal for the detection of sugars, glycated hemoglobin (HbA1c), fluoride ions, and other biological molecules. The incorporation of boronic acids into sensor technologies enhances sensitivity and selectivity, enabling their application in medical diagnostics and monitoring (Wang et al., 2014).

Therapeutic Applications

The unique reactivity of boronic acids with biomolecules has led to their investigation as therapeutic agents. Research on boronic acid-based drugs has increased, with several compounds approved for clinical use and others in various stages of clinical trials. These compounds have been found to potentially enhance drug potency or improve pharmacokinetic profiles, showing promise in the treatment of various diseases (Plescia & Moitessier, 2020).

Environmental and Material Science Applications

In addition to biomedical applications, boronic acids and their derivatives play a crucial role in environmental and material sciences. For instance, boron-based compounds, including boronic acids, have been utilized in seawater desalination technologies to address the challenge of boron removal. These applications highlight the versatility and significance of boronic acids in addressing critical environmental issues (Tu et al., 2010).

Drug Discovery and Design

The structural features of boronic acids contribute to their role in drug discovery and design. Advances in structure-based drug design have identified boronic acids as key functional groups in the development of inhibitors for enzymes like carbonic anhydrases. These studies demonstrate the potential of boronic acids in creating novel therapeutic agents with specific mechanisms of action (Supuran, 2017).

Mechanism of Action

Target of Action

The primary target of (3-(3-(Diethylamino)propoxy)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .

Biochemical Pathways

The compound affects the biochemical pathways involved in the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this reaction contributes to the formation of new carbon–carbon bonds .

Pharmacokinetics

It’s known that the compound is part of a class of organoboron reagents that are relatively stable, readily prepared, and generally environmentally benign . These properties may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the SM cross-coupling reaction . This contributes to the synthesis of a broad array of diverse molecules with high enantioselectivity .

Action Environment

The action of (3-(3-(Diethylamino)propoxy)phenyl)boronic acid can be influenced by environmental factors. For instance, the compound’s utility in synthesis can be tempered by its exposure to air and moisture . Additionally, the compound’s storage temperature can also affect its stability .

Future Directions

The future directions in the field of organoboron chemistry involve the development of new synthesis methods and applications. The Suzuki–Miyaura coupling reaction, for instance, is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . Future research may focus on expanding the scope of this reaction and exploring new transformations involving organoboron compounds .

properties

IUPAC Name |

[3-[3-(diethylamino)propoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22BNO3/c1-3-15(4-2)9-6-10-18-13-8-5-7-12(11-13)14(16)17/h5,7-8,11,16-17H,3-4,6,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAJMGDFXUWOLEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCCCN(CC)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(3-(Diethylamino)propoxy)phenyl)boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

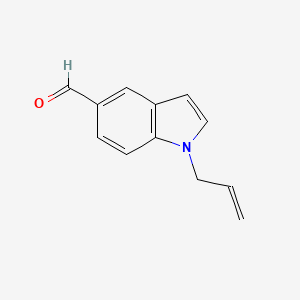

![Benzeneacetamide, 2-methyl-N-[4-(5-oxazolyl)phenyl]-](/img/structure/B1459633.png)

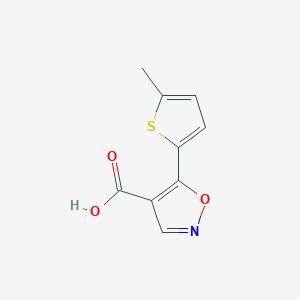

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1459638.png)

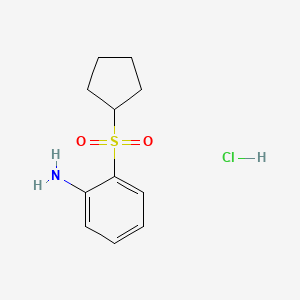

![2-{2-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B1459643.png)

![methyl 2-[(4-methylbenzenesulfonyl)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1459648.png)

![[(4-Methoxy-2-pyridinyl)methyl]methylamine dihydrochloride](/img/structure/B1459654.png)